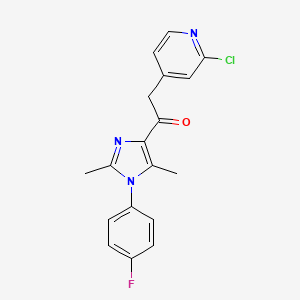
2-(2-chloroacetyl)-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloroacetyl)-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-5-carbonitrile is a complex organic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes a chloroacetyl group, a methoxy group, and a trimethylsilyl-ethoxy-methyl group attached to an indole core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
準備方法
The synthesis of 2-(2-chloroacetyl)-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-5-carbonitrile involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via a Friedel-Crafts acylation reaction using chloroacetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Trimethylsilyl-Ethoxy-Methyl Group: This step involves the reaction of the indole derivative with trimethylsilyl chloride and ethylene glycol under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
2-(2-chloroacetyl)-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of amides, thioesters, and esters, respectively.
Oxidation and Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate or reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding oxidized or reduced products.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions, forming various heterocyclic compounds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon).
科学的研究の応用
2-(2-chloroacetyl)-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-chloroacetyl)-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The indole core may interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar compounds to 2-(2-chloroacetyl)-4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-5-carbonitrile include other indole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. Examples of similar compounds include:
2-(2-chloroacetyl)-1H-indole-5-carbonitrile: Lacks the methoxy and trimethylsilyl-ethoxy-methyl groups, leading to different reactivity and biological properties.
4-methoxy-1H-indole-5-carbonitrile: Lacks the chloroacetyl and trimethylsilyl-ethoxy-methyl groups, affecting its chemical behavior and applications.
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-5-carbonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C18H23ClN2O3Si |
|---|---|
分子量 |
378.9 g/mol |
IUPAC名 |
2-(2-chloroacetyl)-4-methoxy-1-(2-trimethylsilylethoxymethyl)indole-5-carbonitrile |
InChI |
InChI=1S/C18H23ClN2O3Si/c1-23-18-13(11-20)5-6-15-14(18)9-16(17(22)10-19)21(15)12-24-7-8-25(2,3)4/h5-6,9H,7-8,10,12H2,1-4H3 |
InChIキー |
IIWKUTAPCVUMSR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC2=C1C=C(N2COCC[Si](C)(C)C)C(=O)CCl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


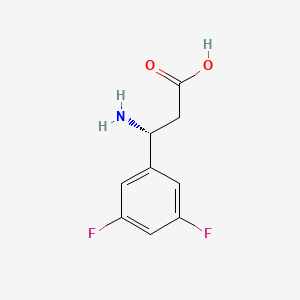
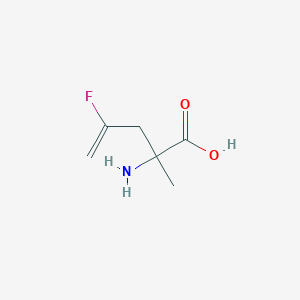
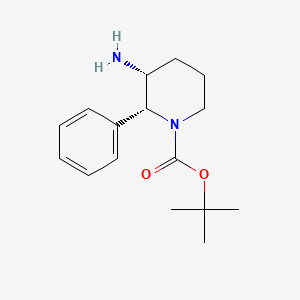
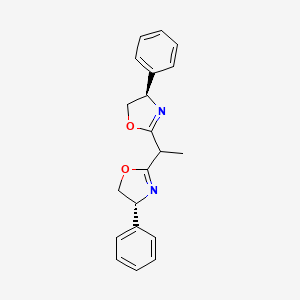
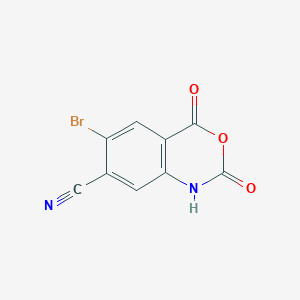
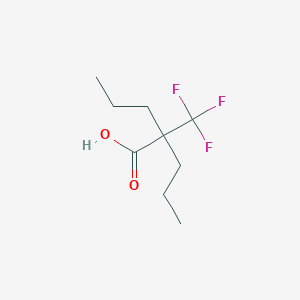
![4-Methylpyrrolo[1,2-a]quinoline](/img/structure/B15200632.png)
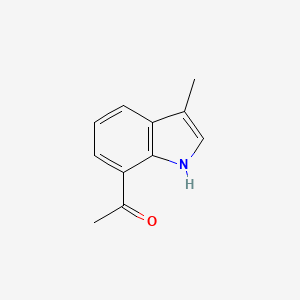

![[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine](/img/structure/B15200638.png)
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B15200651.png)
